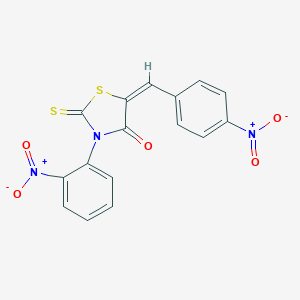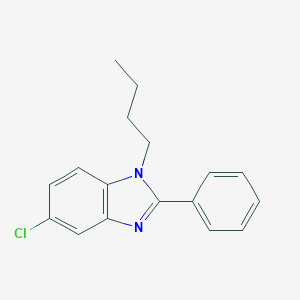![molecular formula C25H17ClN2S2 B304564 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)
2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of thienoquinolines and is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets. For example, it has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit antiviral activity against hepatitis C virus and herpes simplex virus. In addition, it has been reported to have antibacterial activity against gram-positive and gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile in lab experiments is its diverse biological activities. This compound can be used to study various cellular targets and pathways. However, one of the limitations of using this compound is its moderate yield and purity, which can make it challenging to work with.
Direcciones Futuras
There are several future directions for research on 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the product. Another area of research is the identification of the cellular targets and pathways involved in the compound's biological activities. This information can be used to design more potent and selective compounds for drug discovery and development. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile involves a multi-step reaction sequence. The first step involves the condensation of 2-aminobenzyl mercaptan with 4-chlorobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base to form the desired product. The overall yield of this reaction sequence is moderate, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile has been extensively studied for its potential therapeutic properties. This compound has been reported to exhibit antitumor, antiviral, antibacterial, anti-inflammatory, and antifungal activities. Its diverse biological activities make it an attractive target for drug discovery and development.
Propiedades
Nombre del producto |
2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile |
|---|---|
Fórmula molecular |
C25H17ClN2S2 |
Peso molecular |
445 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H17ClN2S2/c26-18-8-6-17(7-9-18)23-20-10-11-22-19(12-13-29-22)24(20)28-25(21(23)14-27)30-15-16-4-2-1-3-5-16/h1-9,12-13H,10-11,15H2 |
Clave InChI |
FIXGDQANLRRFDP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CS2)C3=C1C(=C(C(=N3)SCC4=CC=CC=C4)C#N)C5=CC=C(C=C5)Cl |
SMILES canónico |
C1CC2=C(C=CS2)C3=NC(=C(C(=C31)C4=CC=C(C=C4)Cl)C#N)SCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid](/img/structure/B304483.png)


![4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304487.png)
![[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate](/img/structure/B304488.png)
![10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304489.png)

![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)

![3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile](/img/structure/B304501.png)

